molecular formula C15H18N2O3 B11851349 Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate

Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate

Cat. No.: B11851349
M. Wt: 274.31 g/mol
InChI Key: SPFSAAYYUQRMBF-UHFFFAOYSA-N
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Description

Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate typically involves the reaction of 2-aminophenol with ethyl 3-piperidinecarboxylate in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its anticancer and anti-inflammatory effects.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer effects could be related to the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate can be compared with other benzoxazole derivatives such as:

    Benzo[d]oxazole-2-thiol: Known for its antimicrobial properties.

    2-(2-Hydroxyphenyl)benzoxazole: Studied for its fluorescence properties and potential use in imaging.

    2-(4-Morpholinyl)benzoxazole: Investigated for its anticancer activity.

What sets this compound apart is its unique combination of a benzoxazole ring with a piperidine carboxylate group, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

ethyl 1-(1,3-benzoxazol-2-yl)piperidine-3-carboxylate

InChI

InChI=1S/C15H18N2O3/c1-2-19-14(18)11-6-5-9-17(10-11)15-16-12-7-3-4-8-13(12)20-15/h3-4,7-8,11H,2,5-6,9-10H2,1H3

InChI Key

SPFSAAYYUQRMBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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